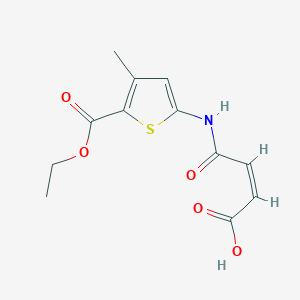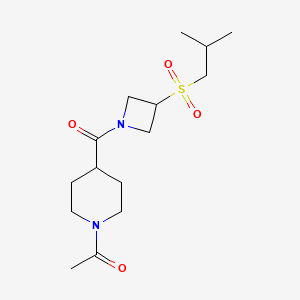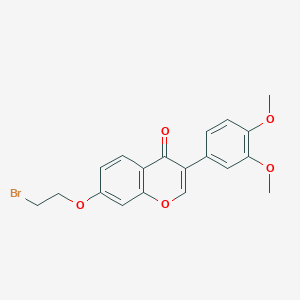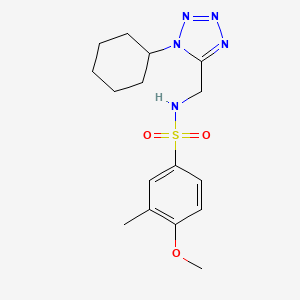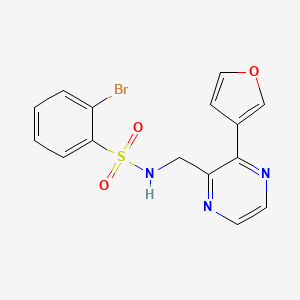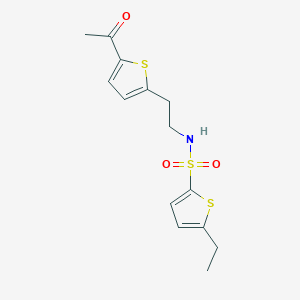![molecular formula C22H18ClN3O2S2 B2864929 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1260942-81-1](/img/structure/B2864929.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thieno[3,2-d]pyrimidin-2-yl core, a sulfanyl group, and a N-methyl-N-(3-methylphenyl)acetamide moiety. The presence of these functional groups suggests that the compound may have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. Given its structure, it could potentially participate in a variety of reactions, particularly those involving the thieno[3,2-d]pyrimidin-2-yl core or the sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular weight, solubility, melting point, boiling point, and other properties would need to be determined experimentally .Scientific Research Applications
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Research has identified compounds with a thieno[2,3-d]pyrimidine scaffold as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway, which is a target for cancer chemotherapy. One study reported the synthesis of classical and nonclassical antifolate analogues demonstrating potent dual inhibitory activities against these enzymes, highlighting the potential of such compounds in designing new cancer treatments (Gangjee et al., 2008).
Antitumor Activity
Another study synthesized novel thieno[3,2-d]pyrimidine derivatives, exploring their antitumor activities against several human cancer cell lines. These compounds showed potent anticancer activity, with some being nearly as active as doxorubicin, a widely used chemotherapeutic agent (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
Studies have also focused on the crystal structures of related thieno[2,3-d]pyrimidine derivatives to understand their molecular conformations and potential interactions. These analyses provide valuable information for the rational design of new compounds with desired biological activities (Subasri et al., 2016).
Spectroscopic Characterization and Computational Studies
Research on the spectroscopic characterization and computational analysis of similar compounds has offered insights into their vibrational signatures, rehybridization effects, and hyperconjugation on molecular stability. Such studies are fundamental for understanding the chemical behavior and potential therapeutic applications of these compounds (Jenepha Mary et al., 2022).
Safety And Hazards
Future Directions
Given the limited information available about this compound, future research could focus on elucidating its synthesis, physical and chemical properties, and potential applications. This could include experimental studies to determine its properties, computational studies to predict its behavior, and screening studies to identify potential biological activities .
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-14-4-3-5-17(12-14)25(2)19(27)13-30-22-24-18-10-11-29-20(18)21(28)26(22)16-8-6-15(23)7-9-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAMWWSTEXXQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

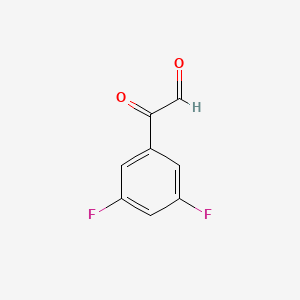
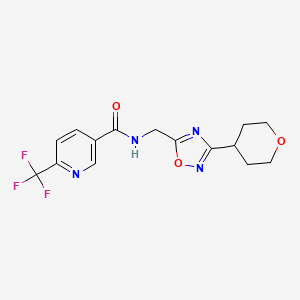
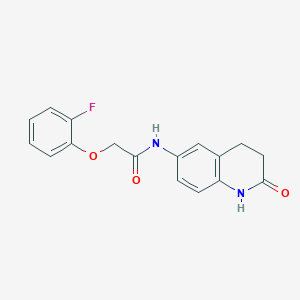
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine](/img/structure/B2864851.png)

